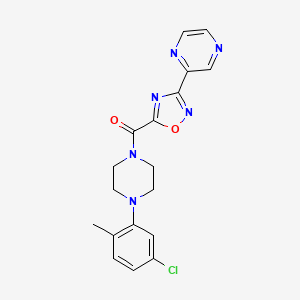
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H17ClN6O2 and its molecular weight is 384.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound includes a piperazine ring and an oxadiazole moiety, which are known for their diverse pharmacological properties. The synthesis typically involves the reaction of 5-chloro-2-methylphenylpiperazine with a suitable oxadiazole precursor under controlled conditions. This method has been reported to yield high purity and good yields of the desired compound.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. A series of studies have shown that derivatives containing the oxadiazole and piperazine structures exhibit significant antimicrobial activity against various bacterial strains. For instance, in vitro tests against Escherichia coli and Staphylococcus aureus demonstrated that certain derivatives possess moderate to excellent antibacterial effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| Compound A | E. coli | 15 | Moderate |
| Compound B | S. aureus | 20 | Excellent |
| Target Compound | E. coli | 18 | Good |
Enzyme Inhibition
The biological activity also extends to enzyme inhibition. The compound has been tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Results indicate that the oxadiazole-piperazine derivatives can act as effective AChE inhibitors, which may have implications in treating neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Results
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 25 |
| Target Compound | AChE | 15 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : A study explored the neuroprotective effects of the compound in animal models of neurodegeneration. Results showed a significant reduction in neuronal death and improved cognitive function, suggesting its potential as a neuroprotective agent .
- Anticancer Activity : Another investigation focused on the anticancer properties of related compounds, revealing that they can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways . The target compound's structural features may contribute to similar effects.
Eigenschaften
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2/c1-12-2-3-13(19)10-15(12)24-6-8-25(9-7-24)18(26)17-22-16(23-27-17)14-11-20-4-5-21-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKOYIJWHMJAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














